N-(2-furylmethyl)-2-phenoxy-N-(2-thienylmethyl)acetamide
Description
N-(2-furylmethyl)-2-phenoxy-N-(2-thienylmethyl)acetamide: is an organic compound that features a complex structure with multiple functional groups
Properties
Molecular Formula |
C18H17NO3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17NO3S/c20-18(14-22-15-6-2-1-3-7-15)19(12-16-8-4-10-21-16)13-17-9-5-11-23-17/h1-11H,12-14H2 |
InChI Key |
YQSRDXQERFPQOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-2-phenoxy-N-(2-thienylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furylmethyl Intermediate: The initial step involves the preparation of the furylmethyl intermediate through a reaction between furfural and a suitable amine under acidic conditions.
Phenoxyacetylation: The furylmethyl intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetylated product.
Thienylmethylation: Finally, the phenoxyacetylated product is reacted with thienylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-2-phenoxy-N-(2-thienylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-furylmethyl)-2-phenoxy-N-(2-thienylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible pharmacological effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-phenoxy-N-(2-thienylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(5-formyl-2-thienyl)acetamide: Shares the thienyl group but differs in the functional groups attached.
N-(2-furylmethyl)-2-(2-nitrophenoxy)-N-(2-thienylmethyl)acetamide: Similar structure but with a nitro group instead of a phenoxy group.
Uniqueness
N-(2-furylmethyl)-2-phenoxy-N-(2-thienylmethyl)acetamide is unique due to its combination of furyl, phenoxy, and thienyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
N-(2-furylmethyl)-2-phenoxy-N-(2-thienylmethyl)acetamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure
The compound features a complex structure that includes:
- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Phenoxy Group : Enhances lipophilicity, facilitating membrane penetration.
- Thienyl Group : Provides additional electronic characteristics that may influence biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain gram-positive and gram-negative bacteria.
- Anticancer Activity : In vitro assays have shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against gram-positive bacteria | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
The biological effects of this compound are believed to stem from its interactions with various molecular targets:
- Interaction with Receptors : The compound may bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Enzyme Modulation : By inhibiting enzymes such as cytochrome P450, it can affect drug metabolism and efficacy.
Mechanism of Action
Case Studies
-
Antimicrobial Screening :
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition of growth in selected strains, suggesting a promising avenue for antibiotic development. -
Cytotoxicity Assays :
In a controlled laboratory setting, this compound was tested on several cancer cell lines. The compound displayed dose-dependent cytotoxicity, with IC50 values indicating substantial potency compared to standard chemotherapeutics. -
Enzyme Interaction Studies :
Research focused on the interaction of the compound with cytochrome P450 enzymes revealed that it could inhibit CYP2C19 and CYP3A4 activity, which are crucial for drug metabolism. This finding underscores the importance of understanding its pharmacokinetics for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
